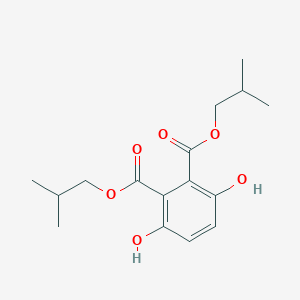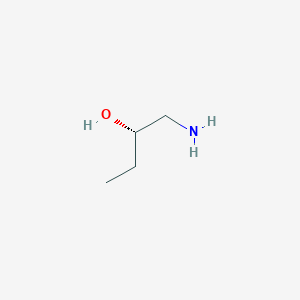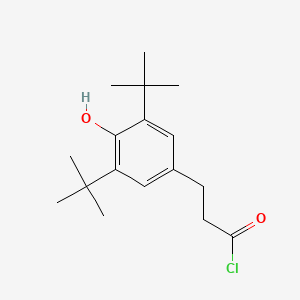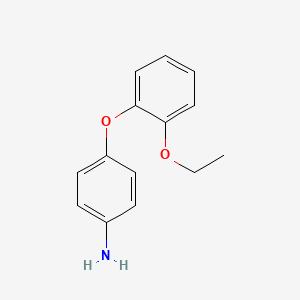
4-(2-Ethoxyphenoxy)aniline
説明
Molecular Structure Analysis
The molecular formula of 4-(2-Ethoxyphenoxy)aniline is C14H15NO2 . It consists of a phenyl group (aniline part) attached to an ethoxyphenoxy group . The InChI key for this compound is PHAAWRWWJUTZOS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white or off-white powder. The molecular weight of this compound is 229.27 g/mol .科学的研究の応用
Synthesis and Characterization of Novel Materials :
- Aniline derivatives like 4-(2-Ethoxyphenoxy)aniline are pivotal in synthesizing various novel materials. For instance, in the study of substituted N-phenoxyethylanilines, infrared spectroscopy and theoretical calculations were used to explore the vibrational, geometrical, and electronic properties of these compounds, indicating their potential in material science applications (Finazzi et al., 2003).
Electrochemical Applications :
- Compounds related to this compound have been utilized in electrochemical studies. For example, an electrochemical copolymerization study involving aniline and o-aminophenol highlighted the potential of these compounds in creating materials with unique electrochemical properties (Mu, 2004).
Environmental and Analytical Chemistry :
- In environmental chemistry, studies have focused on the degradation of aniline compounds. A research on the electrocatalytic oxidation of aniline in alkaline medium provided insights into effective methods for degrading aniline-based pollutants (Li et al., 2003).
- Additionally, methods for the colorimetric determination of aniline in the presence of 4-aminophenol have been developed, highlighting the application of these compounds in analytical chemistry for precise substance detection (Chrastil, 1976).
Pharmaceutical Research and Development :
- While excluding direct drug use and dosage information, it's worth noting that aniline derivatives, closely related to this compound, have been explored in the development of pharmaceuticals. For instance, the synthesis and characterization of diclofenac metabolites involved compounds structurally similar to this compound, showcasing their utility in pharmaceutical research (Kenny et al., 2004).
Material Science and Polymer Research :
- The synthesis of novel polymer-based materials using aniline derivatives has been a topic of interest. For example, a study on the electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions underlines the potential of these compounds in developing advanced materials for various applications (Shahhosseini et al., 2016).
Safety and Hazards
The safety data sheet for 2-(4-Ethoxyphenoxy)aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
4-(2-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-5-3-4-6-14(13)17-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQSFBNEKJCKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
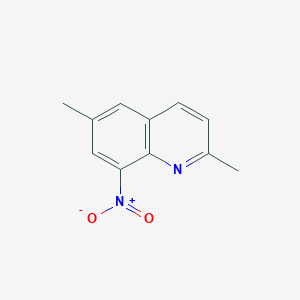
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)
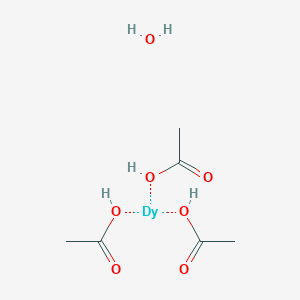
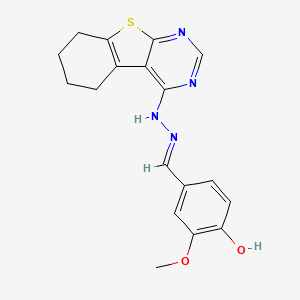
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
